molecular formula C17H19N3O2 B2587800 (2,3-Dimethoxy-benzyl)-(1-methyl-1H-benzoimidazol-5-yl)-amine CAS No. 330828-87-0

(2,3-Dimethoxy-benzyl)-(1-methyl-1H-benzoimidazol-5-yl)-amine

Cat. No. B2587800
CAS RN: 330828-87-0
M. Wt: 297.358
InChI Key: XVZLVIGMLMWGIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,3-Dimethoxy-benzyl)-(1-methyl-1H-benzoimidazol-5-yl)-amine, commonly referred to as DMBBIA, is a synthetic organic compound that has been used in various scientific and lab experiments. It has a wide range of applications and is used for research in various fields, such as biochemistry, physiology, and pharmacology. DMBBIA has a unique structure and properties that make it an ideal compound for laboratory experiments.

Scientific Research Applications

Antimicrobial Activity

A study by Abd El-Meguid, E. A. (2014) involved the synthesis of new compounds containing the benzoimidazole moiety, including derivatives similar to the specified compound, which demonstrated significant antimicrobial effectiveness against both gram-positive and gram-negative bacteria, as well as fungi such as Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, and Aspergillus niger (E. A. Abd El-Meguid, 2014).

Antihypertensive Activity

Sharma, M., Kohli, D., and Sharma, S. (2010) synthesized 2-[(Substituted-phenyl amino)-phenyl-methyl]-1-[2'-(1H-tetrazol-5-yl) biphenyl-3-ylmethyl]-1H-benzoimidazol-5-ylamine Derivatives, which demonstrated potent antihypertensive effects. These derivatives were identified through various spectroscopic techniques and tested for their antihypertensive activity, showcasing the compound's relevance in developing new therapeutic agents (Manik Sharma, D. Kohli, Smita Sharma, 2010).

Organic Synthesis and Chemical Properties

Uršič, U., Svete, J., and Stanovnik, B. (2010) reported on the synthesis of derivatives featuring the benzimidazole core, including complex molecules that may share structural similarities with the specified compound. Their work detailed the chemical reactions and properties of these derivatives, contributing to a deeper understanding of their potential applications in organic synthesis and material science (Uroš Uršič, J. Svete, B. Stanovnik, 2010).

Antioxidant Properties

Kuş, C., Ayhan-Kılcıgil, G., Eke, B., and Iscan, M. (2004) synthesized benzimidazole derivatives and evaluated their in vitro effects on rat liver microsomal NADPH-dependent lipid peroxidation levels. They found that some derivatives, including those structurally related to the specified compound, exhibited significant antioxidant properties, highlighting the potential use of these compounds in combating oxidative stress-related diseases (C. Kuş, G. Ayhan-Kılcıgil, B. Eke, M. Iscan, 2004).

Anti-inflammatory and Anti-ulcerogenic Activities

El-Nezhawy, A. O., Biuomy, A. R., Hassan, F. S., Ismaiel, A., and Omar, H. (2013) synthesized novel benzimidazole derivatives with substituted pyrid-2-yl moiety and evaluated them for their anti-inflammatory and anti-ulcerogenic activities. Their findings suggest that these compounds, which could include derivatives similar to the specified compound, offer promising therapeutic effects without the gastric side effects typically associated with anti-inflammatory medications (A. O. El-Nezhawy et al., 2013).

properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-1-methylbenzimidazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-20-11-19-14-9-13(7-8-15(14)20)18-10-12-5-4-6-16(21-2)17(12)22-3/h4-9,11,18H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVZLVIGMLMWGIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=CC(=C2)NCC3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.